Phentolamine mesylate

Übersicht

Beschreibung

Phentolaminmesylat ist ein nicht-selektiver Alpha-adrenerger Antagonist, der hauptsächlich im medizinischen Bereich eingesetzt wird. Es ist bekannt für seine Fähigkeit, eine Vasodilatation durch Blockierung von Alpha-1- und Alpha-2-adrenergen Rezeptoren zu induzieren. Diese Verbindung wird unter anderem zur Behandlung hypertensiver Episoden, zur Diagnose von Phäochromozytomen und zur Umkehrung der Weichteilanästhesie verwendet .

Wirkmechanismus

Target of Action

Phentolamine mesylate is a reversible, non-selective alpha-adrenergic blocker . Its primary targets are the alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.

Mode of Action

This compound interacts with its targets by acting as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . This means it competes with other molecules for these receptor sites and, when it binds, it blocks the receptors. This blockage results in vasodilation, or the widening of blood vessels, due to the relaxation of smooth muscle cells within the vessel walls . This vasodilation leads to a decrease in vascular resistance and an increase in blood flow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By blocking alpha-1 and alpha-2 adrenergic receptors, this compound inhibits the vasoconstrictive effect of catecholamines such as norepinephrine and epinephrine . This leads to vasodilation and a decrease in blood pressure .

Pharmacokinetics

This compound is administered via various routes including intravenously, intramuscularly, submucosally, and topically . After administration, it is metabolized in the liver . The elimination half-life of this compound is approximately 19 minutes , indicating that it is rapidly cleared from the body. This rapid clearance impacts the bioavailability of the drug, necessitating frequent dosing to maintain therapeutic levels .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure due to its vasodilatory effect . This makes it useful in the treatment of hypertensive episodes . Additionally, it can reverse soft tissue anesthesia and treat pharmacologically-induced mydriasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other vasoactive substances can potentiate or diminish its vasodilatory effect. Furthermore, the physiological state of the patient, such as their baseline blood pressure and heart rate, can also impact the drug’s efficacy .

Biochemische Analyse

Biochemical Properties

Phentolamine Mesylate acts as a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . It interacts with these receptors, causing vasodilation of vascular smooth muscles . The nature of these interactions is competitive, meaning that this compound competes with other molecules for the same binding sites on these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can affect cell signaling pathways and cellular metabolism . For instance, it can lead to a decrease in blood pressure, which can have downstream effects on various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-1 and alpha-2 adrenergic receptors . This binding inhibits the normal function of these receptors, leading to vasodilation . This can result in changes in gene expression and can influence the activity of various enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug’s effects can diminish over time due to the body’s metabolic processes

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that lower doses can lead to vasodilation and a decrease in blood pressure, while higher doses can cause more pronounced effects . High doses can also lead to adverse effects, such as tachycardia and cardiac arrhythmias .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways . It can interact with transporters or binding proteins, which can affect its localization or accumulation

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Phentolaminmesylat beinhaltet typischerweise die Reaktion von 3-Hydroxy-4-methyldiphenylamin mit Chlormethylimidazolinhydrochlorid in Gegenwart eines Lösungsmittels wie Toluol. Das resultierende Phentolaminhydrochlorid wird dann einer pH-Regulierung und Alkalisierung unterzogen, um Phentolamin zu erhalten. Schließlich wird Phentolamin in Isopropylalkohol versalzt und in einem Ethanol-Ethylacetat-Gemischlösungsmittel raffiniert, um Phentolaminmesylat zu erhalten .

Industrielle Produktionsmethoden: Ein verbessertes industrielles Herstellungsverfahren beinhaltet das Zusetzen von alkalisiertem mesoporosem MCM-41 zu einer Phentolaminhydrochloridlösung, Rühren unter Erwärmungsbedingungen, Filtrieren, Abkühlen des Filtrats und anschließendem Zusetzen des weißen Feststoffs zu einer Ethanol-Lösung von Methansulfonsäure. Ethylacetat wird tropfenweise zugegeben, gefolgt von Abkühlung zur Kristallisation, Waschen mit Eiswasser und Trocknen im Vakuum, um Phentolaminmesylat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phentolaminmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach eingeführtem Substituenten, aber häufige Reagenzien sind Halogene und Nucleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen von Phentolaminmesylat erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Phentolaminmesylat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Medizin: Phentolaminmesylat wird zur Behandlung hypertensiver Krisen, zur Diagnose von Phäochromozytomen und zur Umkehrung der Lokalanästhesie verwendet

5. Wirkmechanismus

Phentolaminmesylat entfaltet seine Wirkung, indem es sowohl Alpha-1- als auch Alpha-2-adrenerge Rezeptoren kompetitiv blockiert. Diese Blockade führt zu einer Vasodilatation der glatten Gefäßmuskulatur, was zu einem Blutdruckabfall führt. Die Verbindung erhöht auch indirekt die Herzfrequenz und Kontraktilität über den Barorezeptorreflex, was den Blutdruckabfall kompensiert .

Ähnliche Verbindungen:

Prazosin: Ein selektiver Alpha-1-adrenerger Antagonist, der hauptsächlich bei Bluthochdruck eingesetzt wird.

Phenoxybenzamin: Ein nicht-selektiver Alpha-adrenerger Antagonist, der zur Behandlung von Phäochromozytomen eingesetzt wird.

Doxazosin: Ein weiterer selektiver Alpha-1-adrenerger Antagonist, der bei Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt wird.

Vergleich: Phentolaminmesylat ist einzigartig in seiner nicht-selektiven Blockade sowohl von Alpha-1- als auch Alpha-2-Rezeptoren, was es von selektiven Antagonisten wie Prazosin und Doxazosin unterscheidet. Diese Nicht-Selektivität führt zu einer ausgeprägteren Reflextachykardie im Vergleich zu selektiven Alpha-1-Blockern .

Die Vielseitigkeit von Phentolaminmesylat sowohl im klinischen als auch im Forschungseinsatz sowie sein einzigartiges pharmakologisches Profil machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der Wissenschaft und Medizin.

Vergleich Mit ähnlichen Verbindungen

Prazosin: A selective alpha-1 adrenergic antagonist used primarily for hypertension.

Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used in the treatment of pheochromocytoma.

Doxazosin: Another selective alpha-1 adrenergic antagonist used for hypertension and benign prostatic hyperplasia.

Comparison: Phentolamine mesylate is unique in its non-selective blockade of both alpha-1 and alpha-2 receptors, which distinguishes it from selective antagonists like prazosin and doxazosin. This non-selectivity results in a more pronounced reflex tachycardia compared to selective alpha-1 blockers .

This compound’s versatility in both clinical and research settings, along with its unique pharmacological profile, makes it a valuable compound in various fields of science and medicine.

Eigenschaften

IUPAC Name |

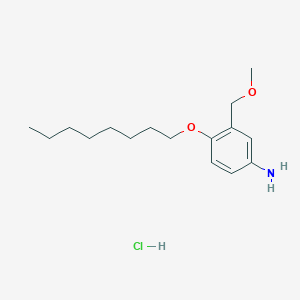

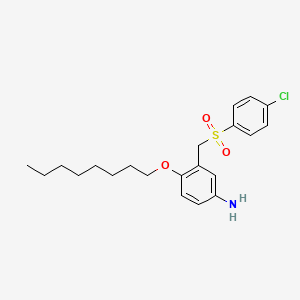

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215315 | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65-28-1 | |

| Record name | Phentolamine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)